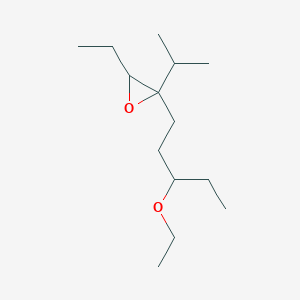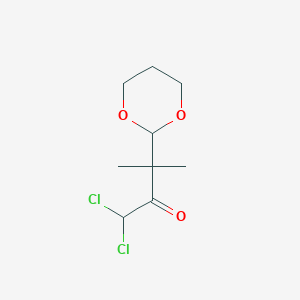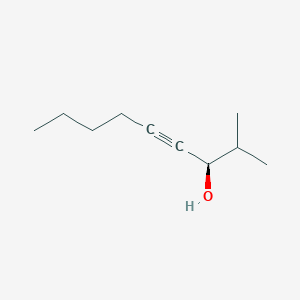
(3R)-2-Methylnon-4-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2-Methylnon-4-YN-3-OL is an organic compound with a unique structure that includes a triple bond (alkyne) and a hydroxyl group (alcohol)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Methylnon-4-YN-3-OL typically involves the use of stereoselective methods to ensure the correct configuration of the molecule. One common approach is the use of asymmetric catalysis, where chiral catalysts are employed to guide the formation of the desired enantiomer. The reaction conditions often include controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2-Methylnon-4-YN-3-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkane.
Aplicaciones Científicas De Investigación
(3R)-2-Methylnon-4-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R)-2-Methylnon-4-YN-3-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in pi-stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-2-Methylnon-4-YN-3-OL: The enantiomer of (3R)-2-Methylnon-4-YN-3-OL, which has similar chemical properties but may exhibit different biological activities.
2-Methylnon-4-YN-3-OL: A compound with the same functional groups but lacking the chiral center, resulting in different stereochemistry.
Non-4-YN-3-OL: A compound with a similar structure but without the methyl group at the second position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules
Propiedades
Número CAS |
87682-13-1 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3R)-2-methylnon-4-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-6H2,1-3H3/t10-/m0/s1 |
Clave InChI |
GHEHXRGUNOPVKP-JTQLQIEISA-N |
SMILES isomérico |
CCCCC#C[C@@H](C(C)C)O |
SMILES canónico |
CCCCC#CC(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


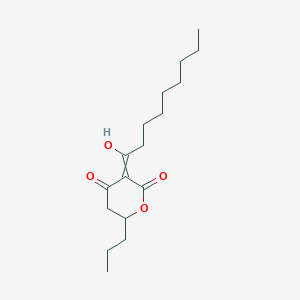
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
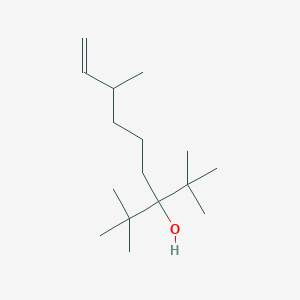
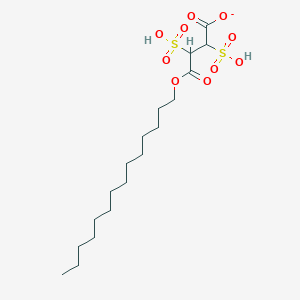
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
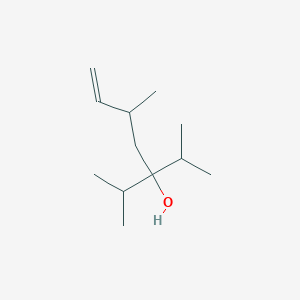
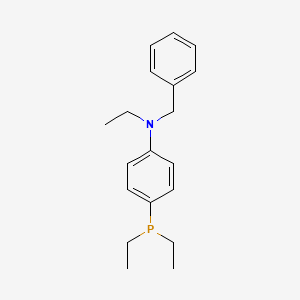
![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
